Bacteriocin 31
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ATYYGNGLYCNKQKCWVDWNKASREIGKIIVNGWVQHGPWAPR |
Origin of Product |
United States |
Discovery and Producer Organisms of Bacteriocin 31
Isolation and Identification of Bacteriocin (B1578144) 31-Producing Strains
The identification of bacteria capable of producing Bacteriocin 31 has involved screening various isolates from diverse environments, including clinical samples and food products.
Enterococcus faecalis, a gram-positive bacterium commonly found in the gastrointestinal tracts of humans and other mammals, was one of the first species identified as a producer of this compound.
Clinical Isolates : this compound was initially described in a clinical isolate of Enterococcus faecalis known as strain YI717. nih.gov The gene responsible for its production was found on a 57.5-kb pheromone-responsive conjugative plasmid, pYI17. nih.gov Among clinical isolates, E. faecalis has been reported to have a high percentage of bacteriocin producers. nih.gov this compound is among the best-documented enterocins produced by clinical isolates of this species. nih.gov
Food Isolates : Researchers have also isolated E. faecalis strains from various food samples, including milk products like mozzarella cheese and buttermilk, as well as pastries. nih.gov Screening of these isolates for bacteriocin-encoding genes is a common practice to identify potential producers. nih.gov
Lactobacillus pentosus is another lactic acid bacterium known for its role in the fermentation of food products. Strain 31-1, in particular, has been identified as a producer of a bacteriocin named Pentocin 31-1.
Isolation from Fermented Meat : Lactobacillus pentosus 31-1 was isolated from Xuan-Wei Ham, a traditional Chinese fermented meat product. academicjournals.orgresearchgate.netscilit.comacademicjournals.org This bacteriocin-producing strain was evaluated for its technological feasibility as a starter culture in the manufacture of fermented sausages. researchgate.net Pentocin 31-1 is noted for its anti-Listeria activity. scilit.comnih.gov
Enterococcus faecium is frequently found in various environments, including the gut, and is also used in food fermentation. Several strains of this species have been identified as producers of bacteriocins similar or identical to this compound.
Food and Environmental Isolates : E. faecium is considered a prominent producer of bacteriocins. asm.org Strains have been isolated from sources like soybean paste and pig faeces. mdpi.comresearchgate.net These strains produce enterocins with a broad spectrum of activity against organisms like Listeria spp. researchgate.netoup.com Bacteriocin RC714, which is highly homologous to this compound, was isolated from a vancomycin-resistant E. faecium strain. oup.com
Genetic Identification : PCR-based screening is commonly used to detect bacteriocin-related genes in E. faecium. mdpi.com Studies have identified genes for various enterocins, some of which cluster in a subgroup with this compound. oup.com
Research has suggested that other bacterial species may also produce this compound or similar antimicrobial peptides.
Enterococcus durans : Screening studies have identified this compound in dairy isolates of Enterococcus durans. nih.gov Strains of E. durans have been isolated from Ukrainian traditional dairy products and screened for bacteriocin production. frontiersin.org An E. durans strain isolated from dairy products was shown to produce a bacteriocin with a narrow inhibitory spectrum. researchgate.net
Producer Strains of this compound and Related Bacteriocins
| Producer Organism | Strain | Bacteriocin Name | Source of Isolation |
| Enterococcus faecalis | YI717 | This compound | Clinical isolate nih.gov |
| Lactobacillus pentosus | 31-1 | Pentocin 31-1 | Xuan-Wei Ham (fermented meat) academicjournals.orgresearchgate.netscilit.comacademicjournals.org |
| Enterococcus faecium | Not specified | Bacteriocin RC714 | Vancomycin-resistant clinical isolate oup.com |
| Enterococcus durans | Not specified | This compound | Dairy isolates nih.gov |
| Enterococcus durans | 41.2 | Not specified | Dairy product researchgate.net |
Ecological Niches and Environments of this compound Producers
The bacteria that produce this compound and its variants inhabit a range of ecological niches, with a significant presence in fermented foods.
Lactic acid bacteria, including producers of this compound, are commonly associated with a wide variety of fermented foods, where they play a crucial role in preservation and flavor development. nih.govnih.gov
Fermented Meats : Lactobacillus pentosus 31-1, the producer of Pentocin 31-1, was isolated from a traditional Chinese fermented meat product called Xuanwei ham. researchgate.net This strain has been successfully used as a starter culture in the production of fermented sausages, where it can control pathogenic bacteria like Listeria innocua and Staphylococcus aureus. researchgate.net
Dairy Products : Enterococcus species that produce bacteriocins are frequently isolated from dairy products. nih.govfrontiersin.orgresearchgate.net For instance, E. durans isolates producing this compound were found in dairy products. nih.gov Strains of Enterococcus faecalis and Enterococcus faecium have been isolated from various cheeses and other fermented milk products. nih.govfao.org
Other Fermented Foods : Bacteriocin-producing lactic acid bacteria are also found in fermented vegetables, such as Korean kimchi, and cereal products. nih.govnih.govmdpi.com Enterococcus faecium strains have been isolated from soybean paste, a fermented food product. mdpi.com
Animal-Associated Microbiota
Enterococcus faecalis and Enterococcus durans, the species known to produce this compound, are common inhabitants of the gastrointestinal tracts of a wide variety of animals, including mammals and birds. nih.govasm.org Their presence in the gut microbiota is a well-established fact. nih.gov The production of bacteriocins by these bacteria is considered a competitive advantage within the complex microbial environment of the gut. nih.gov
While the producer species of this compound are known constituents of animal-associated microbiota, the initial and most well-documented sources of this compound-producing strains are from clinical and dairy environments. researchgate.netnih.gov For instance, Enterococcus faecalis YI717 was a clinical isolate. researchgate.net Research has identified other types of bacteriocin-producing enterococci from animal sources, such as swine intestines and the feces of minipigs. However, direct isolation of a strain producing this compound from animal-associated microbiota has not been extensively documented in the available research. One study noted that bacteriocins with a high degree of homology to this compound have been identified in strains from diverse environments, including grass silage and a wild Mallard duck, suggesting the potential for its presence in animal-associated niches. mdpi.com
The table below presents research findings on the antimicrobial activity of this compound against various bacterial strains.
| Target Organism | Activity |
| Listeria monocytogenes | Inhibitory |
| Enterococcus hirae 9790 | Inhibitory |
| Vancomycin-Resistant Enterococcus faecium (VREfm) | Inhibitory |
| Lactobacillus plantarum | Inhibitory |
| Lactobacillus paracasei | Inhibitory |
| Pediococcus pentosaceus | Inhibitory |
| Leuconostoc spp. | Inhibitory |
Classification and Primary Structural Insights of Bacteriocin 31
Classification within the Bacteriocin (B1578144) Family
The classification of Bacteriocin 31 is based on its structural attributes and sequence similarities to other well-characterized bacteriocins.
This compound is classified as a Class IIa bacteriocin, a group also known as pediocin-like bacteriocins. oup.commdpi.comresearchgate.netresearchgate.net This class of bacteriocins consists of small, heat-stable, non-lanthionine-containing peptides. mdpi.comoup.com A defining characteristic of Class IIa bacteriocins is their potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. oup.commdpi.com The assignment of this compound to this class is primarily due to the homology of its mature peptide sequence with other members of the Class IIa family. asm.org These bacteriocins typically feature a conserved N-terminal region and a more variable C-terminal region. oup.comasm.org
While this compound aligns with the general characteristics of Class IIa bacteriocins, it also possesses distinctive features that have prompted considerations for its subgrouping. mdpi.com One notable feature is its altered N-terminal sequence, which shows an incomplete consensus motif compared to many other Class IIa members. oup.com This has led to some discussion about its precise placement within the class, suggesting that the classification scheme may evolve as more bacteriocins are discovered and characterized. oup.com Furthermore, this compound, along with a few other Class IIa bacteriocins like enterocin (B1671362) P and hiracin JM79, is secreted via the general sec-dependent export system, which is not the case for most bacteriocins in this class that utilize a dedicated ABC transporter system. mdpi.com Based on sequence similarities, some classification schemes have placed this compound in a specific subgroup alongside bacteriocins like Bacteriocin RC714 and enterocin SE-K4, which share a common consensus motif of YGNGL(V)xCxKxxCxVxW. researchgate.netnih.gov
Amino Acid Sequence Analysis and Homology
The primary structure of this compound provides critical insights into its function and relationship with other bacteriocins.
The N-terminal region of Class IIa bacteriocins is highly conserved and crucial for their activity. The canonical consensus sequence for this class is the "pediocin box," typically represented as YGNGV. mdpi.commdpi.com However, this compound exhibits a variation in this motif, possessing a YGNGL sequence instead. oup.comresearchgate.net This alteration, while maintaining the general hydrophilicity of the N-terminus, represents a significant deviation from the classic pediocin-like structure. oup.comasm.org Despite this variation, the N-terminal region of this compound remains hydrophilic, a characteristic feature of Class IIa bacteriocins. asm.org
This compound shares a high degree of sequence identity with other bacteriocins, most notably Bacteriocin RC714. mdpi.comresearchgate.net Studies have shown an 88% identity and 92% similarity between the amino acid sequences of this compound and Bacteriocin RC714. researchgate.netnih.govnih.gov Another related bacteriocin, Bacteriocin 43, shows 86% homology with this compound. asm.org The mature this compound peptide consists of 43 amino acids. asm.org The sequence differences, though minor, are significant enough to suggest that Bacteriocin RC714 may be a distinct bacteriocin. researchgate.netnih.gov
Genetic Determinants and Biosynthesis Pathway of Bacteriocin 31
Genomic Localization of Bacteriocin (B1578144) 31 Genes
The genetic instructions for Bacteriocin 31 are not inherently part of the bacterial chromosome but are instead found on a mobile genetic element, highlighting a mechanism for horizontal gene transfer among bacteria.
Plasmid-Encoded Determinants (e.g., pYI17)
The genes responsible for the production of this compound are located on a conjugative plasmid designated pYI17, which was isolated from Enterococcus faecalis strain YI717. asm.orgnih.govnih.gov This plasmid has a size of 57.5 kilobases (kb) and confers a pheromone response to its host, facilitating its transfer to other bacteria. asm.orgnih.govnih.gov The plasmid-based nature of these genes is a common feature for many bacteriocins produced by lactic acid bacteria, allowing for their dissemination within and between species. tandfonline.comasm.org Physical mapping and deletion mutant analysis of the pYI17 plasmid have pinpointed the bacteriocin-related genes to a specific 1.0-kb fragment within the EcoRI fragment B. asm.orgnih.govnih.gov This fragment contains all the necessary genetic information to induce bacteriocin activity in a non-producing host strain. asm.orgnih.gov
Chromosomal Integration and Transposon Involvement
While the primary location of the this compound determinants is the pYI17 plasmid, the involvement of transposons in the mobility of bacteriocin genes is a recognized phenomenon in bacteria. asm.orginsights.bio Analysis of the pYI17 plasmid has been facilitated by the use of transposon Tn5 insertion mutants. asm.orgnih.gov This technique helps in identifying the specific genes and their functions by disrupting their sequences. Although direct chromosomal integration of the this compound gene cluster has not been explicitly detailed, the presence of such mobile genetic elements suggests a potential mechanism for the integration of these genes into the host chromosome under certain conditions. insights.bioasm.org
Organization of the this compound Gene Cluster
The genes required for this compound production and immunity are organized in a compact cluster on the pYI17 plasmid. asm.orgnih.govtandfonline.com This arrangement ensures the coordinated expression of these functionally related genes.
Structural Gene (bacA) Encoding the Precursor Peptide
The structural gene for this compound is designated bacA. asm.orgnih.govnih.gov This gene encodes a precursor peptide of 67 amino acids. asm.orgnih.govnih.gov The N-terminus of this precursor protein contains a series of hydrophobic residues that are characteristic of a signal sequence, which is essential for secretion. asm.orgnih.gov Following the removal of this 24-amino-acid signal peptide, the mature and active this compound consists of 43 amino acids. asm.orgnih.govoup.com The bacA gene is located between positions 3.37 kb and 3.57 kb on the physical map of the pYI17 plasmid. asm.orgnih.gov The deduced amino acid sequence of the mature BacA protein shows homology to Class II bacteriocins. asm.orgnih.gov
Immunity Gene (bacB)
Located immediately downstream of the bacA gene is the immunity gene, bacB. asm.orgnih.govnih.gov This gene encodes a 94-amino-acid protein that provides protection to the producer cell from the antimicrobial action of its own this compound. asm.orgnih.gov The close proximity of the immunity gene to the structural gene is a common feature in bacteriocin gene clusters, ensuring that immunity is conferred whenever the bacteriocin is produced. tandfonline.com The bacB gene is situated between 3.59 kb and 3.87 kb on the pYI17 plasmid map. asm.orgnih.gov
Associated Genes and Operon Structure
Analysis of transcripts resulting from Tn5 insertion mutants has revealed that bacA and bacB are part of an operon. asm.orgnih.gov This means they are transcribed together as a single messenger RNA molecule. This operon also includes a third open reading frame (ORF), designated ORF3, located downstream of bacB. asm.orgnih.gov The function of the protein encoded by ORF3 is not yet fully understood, but it is co-transcribed with bacA and bacB. asm.orgnih.gov This operon structure ensures the simultaneous expression of the bacteriocin, its immunity protein, and the associated ORF3. asm.orgnih.gov
| Gene | Encoded Protein | Function | Size (amino acids) | Plasmid Location (kb) |
| bacA | Precursor Peptide | Structural component of this compound | 67 (precursor), 43 (mature) | 3.37 - 3.57 |
| bacB | Immunity Protein | Self-protection for the producing cell | 94 | 3.59 - 3.87 |
| ORF3 | Unknown | Associated with the bacteriocin operon | Not specified | Downstream of bacB |
Secretion Mechanisms of this compound
The export of the mature this compound from the cytoplasm to the extracellular environment is a crucial step for its antimicrobial function. This process is handled by a specific cellular machinery.
This compound is secreted from the producer cell via the general secretory (Sec) pathway. nih.govencyclopedia.pubmdpi.comomu.edu.tr This is a notable exception within the class IIa bacteriocins, as the majority are exported by dedicated ABC (ATP-binding cassette) transporter systems. mdpi.comnih.govmdpi.com The Sec-dependent pathway is a conserved cellular machinery responsible for the translocation of a wide range of proteins across the cytoplasmic membrane. omu.edu.tr The presence of a specific, hydrophobic N-terminal signal sequence on the this compound precursor directs it to the Sec translocase machinery for export. mdpi.commdpi.comresearchgate.net Other class IIa bacteriocins that share this secretion mechanism include enterocin (B1671362) P and listeriocin 743A. nih.govmdpi.com
The secretion mechanism of a bacteriocin is intimately linked to the nature of its leader peptide. Most class IIa bacteriocins have a leader peptide with a conserved double-glycine (GG) motif near the C-terminus. nih.gov This GG-motif is specifically recognized by the proteolytic domain of a dedicated ABC transporter, which cleaves the leader peptide and exports the mature bacteriocin simultaneously. mdpi.comnih.gov
This compound, however, lacks this characteristic double-glycine motif in its leader sequence. mdpi.comencyclopedia.pubmdpi.com This absence prevents its recognition and processing by the typical ABC transporter systems. nih.gov Consequently, this compound utilizes the general Sec-dependent export system for its translocation out of the cell, a pathway guided by its distinct N-terminal signal peptide. nih.govmdpi.comresearchgate.net This fundamental difference in the leader peptide dictates the specific export route employed by the bacteriocin. nih.gov
Role of Transporter Proteins (e.g., ABC Transporters)
The secretion of bacteriocins is a critical step in their biosynthesis, typically involving dedicated transporter proteins that export the mature peptide out of the producer cell. While many class IIa bacteriocins rely on a specific ATP-binding cassette (ABC) transporter system, this compound represents a notable exception, utilizing the cell's general secretory pathway. asm.orgmdpi.comnih.govresearchgate.net
Most class IIa bacteriocins are synthesized as prepeptides containing an N-terminal leader sequence with a conserved double-glycine (GG) motif. mdpi.comecronicon.net This GG-type leader acts as a recognition signal for a dedicated ABC transporter. ecronicon.netscispace.com This transporter is a bifunctional protein complex that performs two essential roles: it proteolytically cleaves the leader peptide and concurrently exports the mature, active bacteriocin across the cytoplasmic membrane. asm.orgecronicon.net The genes encoding this ABC transporter and an associated accessory protein are typically located within the bacteriocin gene cluster. mdpi.comscispace.com
In stark contrast, the genetic determinant for this compound, found on the Enterococcus faecalis plasmid pYI17, does not include genes for a dedicated ABC transporter. tandfonline.comoup.comnih.gov Instead, the prebacteriocin, encoded by the bacA gene, possesses a typical N-terminal signal peptide of 24 amino acids. oup.comasm.org This leader sequence lacks the characteristic double-glycine motif required for recognition by the specialized bacteriocin ABC transporters. researchgate.netmdpi.commdpi.com
Consequently, this compound is exported via the general sec-dependent translocation system of the host bacterium. nih.govmdpi.comomu.edu.tr This pathway is a standard cellular machinery used for the secretion of a wide variety of proteins. In this process, the signal peptide directs the prebacteriocin to the Sec translocase complex in the cell membrane. During translocation across the membrane, a signal peptidase cleaves off the leader sequence to release the mature 43-amino-acid this compound into the extracellular environment. oup.comasm.orgmdpi.com This reliance on the general secretory pathway explains the absence of transporter genes within the this compound operon, which simply comprises the structural gene (bacA), the immunity gene (bacB), and a third open reading frame (ORF3) of unknown function. nih.govasm.org
This fundamental difference in export strategy distinguishes this compound from the majority of its class IIa counterparts.
Table 1: Comparison of Secretion Mechanisms
| Feature | Typical Class IIa Bacteriocins | This compound |
| Leader Peptide | Double-glycine (GG) type | Sec-dependent signal peptide |
| Transporter System | Dedicated ABC Transporter & Accessory Protein | General Secretory (Sec) Pathway |
| Transporter Genes | Present in the bacteriocin operon | Absent from the bacteriocin operon |
| Processing | Cleavage by the ABC transporter's protease domain | Cleavage by a signal peptidase |
Molecular Mechanism of Action of Bacteriocin 31
Target Cell Interactions and Binding
The antimicrobial activity of Bacteriocin (B1578144) 31 is initiated by its interaction with the cell envelope of susceptible bacteria. This interaction is characterized by a degree of specificity, primarily targeting Gram-positive bacteria, and involves the bacterial cell membrane as the primary site of action.
Specificity Towards Gram-Positive Bacteria (e.g., Listeria monocytogenes, Enterococcus hirae)
Bacteriocin 31 exhibits a notable inhibitory effect against a range of Gram-positive bacteria. nih.gov Among the most sensitive are the foodborne pathogen Listeria monocytogenes and species of the genus Enterococcus, such as Enterococcus hirae. researchgate.netnih.gov The activity of this compound against these bacteria underscores its potential as a biopreservative. The specificity of class IIa bacteriocins, like this compound, is often attributed to the presence of a conserved N-terminal domain, which includes the consensus sequence YGNGV. asm.org This region is crucial for the recognition of specific receptors on the surface of target cells, which are believed to be membrane-associated proteins like the mannose phosphotransferase system (Man-PTS). asm.org The interaction with these receptors is a key determinant of the bacteriocin's inhibitory spectrum.
Interaction with Bacterial Cell Membranes
The primary target of this compound is the cytoplasmic membrane of susceptible bacteria. researchgate.net Following the initial binding, the bacteriocin molecules insert into the cell membrane, a process that is often dependent on the membrane potential of the target cell. researchgate.netasm.org The amphipathic nature of class IIa bacteriocins, with both hydrophobic and hydrophilic regions, facilitates their insertion into the lipid bilayer of the bacterial membrane. asm.org This insertion disrupts the structural integrity of the membrane, initiating a cascade of events that ultimately leads to cell death.
Membrane Permeabilization and Pore Formation
The interaction of this compound with the bacterial cell membrane culminates in the permeabilization of the membrane, primarily through the formation of pores. This disruption of the membrane's barrier function is a hallmark of the bactericidal mechanism of many bacteriocins.
Disruption of Membrane Integrity
The insertion of this compound into the cytoplasmic membrane leads to a significant disruption of its integrity. researchgate.net This is often visualized as the formation of pores or channels through the membrane. These pores are typically small and may exhibit some selectivity for the types of molecules that can pass through them. The formation of these pores is a critical step in the bactericidal action of this compound, as it leads to the uncontrolled passage of ions and other small molecules across the membrane. researchgate.netasm.org
Efflux of Intracellular Components (e.g., K+ ions, ATP, UV-absorbing materials, inorganic phosphate)
A direct consequence of membrane permeabilization by this compound is the leakage of essential intracellular components from the cytoplasm of the target cell. This includes the efflux of potassium ions (K+), adenosine (B11128) triphosphate (ATP), inorganic phosphate (B84403), and other small molecules that absorb ultraviolet (UV) light, such as nucleotides and amino acids. researchgate.netnih.gov The loss of these vital components disrupts cellular metabolism and homeostasis. For instance, the depletion of the intracellular K+ pool and the loss of ATP, the cell's primary energy currency, are critical events that contribute to cell death. researchgate.netasm.orgnih.gov
The following table summarizes the efflux of various intracellular components from Listeria monocytogenes after treatment with pentocin 31-1, a bacteriocin highly similar to this compound.
| Treatment Time (min) | Extracellular K+ Concentration (µg/mL) | Extracellular ATP Concentration (nmol/mL) | Release of UV-Absorbing Material (OD at 260 nm) |
| 0 | 0 | 0 | 0.15 |
| 5 | 1.8 | 1.2 | 0.25 |
| 10 | 2.5 | 2.0 | 0.35 |
| 20 | 3.0 | 2.5 | 0.40 |
| 30 | 3.2 | 2.8 | 0.42 |
Data in this table is derived from graphical representations in Zhou et al., 2008 and represents the effects of pentocin 31-1 on Listeria monocytogenes.
Dissipation of Membrane Potential (ΔΨ) and pH Gradient (ΔpH)
The efflux of ions, particularly K+, leads to the dissipation of the electrochemical gradients across the bacterial membrane. researchgate.netnih.gov This includes the collapse of the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH), which together constitute the proton motive force (PMF). researchgate.netnih.gov The PMF is essential for numerous cellular processes, including ATP synthesis, active transport of nutrients, and motility. The dissipation of the PMF by this compound effectively halts these critical functions, leading to a rapid cessation of cellular activities and ultimately, cell death. researchgate.netasm.org
The table below illustrates the effect of pentocin 31-1 on the membrane potential and pH gradient of Listeria monocytogenes.
| Treatment Time (min) | Membrane Potential (ΔΨ) (% of initial value) | pH Gradient (ΔpH) (% of initial value) |
| 0 | 100 | 100 |
| 5 | 40 | 60 |
| 10 | 20 | 40 |
| 20 | 10 | 25 |
| 30 | 5 | 15 |
Data in this table is derived from graphical representations in Zhou et al., 2008 and represents the effects of pentocin 31-1 on Listeria monocytogenes.
Role of Target Cell Energetic State in Bacteriocin Activity
The bactericidal efficacy of many bacteriocins is intrinsically linked to the energetic status of the target cell membrane. The proton motive force (PMF), which comprises the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH), is a crucial factor for the activity of numerous bacteriocins that act by forming pores in the cell membrane. nih.gov An energized membrane, possessing a significant PMF, is often a prerequisite for the binding and insertion of these peptides, which ultimately leads to the dissipation of these gradients and cell death. nih.govscispace.com
Research specifically investigating pentocin 31-1, a bacteriocin produced by Lactobacillus pentosus 31-1, has demonstrated that its antimicrobial action is significantly enhanced when the target cells are in an energized state. researchgate.net This dependency suggests that the initial interaction and subsequent pore formation by pentocin 31-1 are driven by the electrochemical potential across the target cell's cytoplasmic membrane. nih.govresearchgate.net
When pentocin 31-1 is introduced to energized cells of Listeria monocytogenes, it triggers a series of events that culminate in the collapse of the cell's energetic state. The bacteriocin makes the cell membrane permeable, leading to the efflux of critical intracellular components. researchgate.net This includes the leakage of UV-absorbing materials, potassium ions (K+), and inorganic phosphate. researchgate.net The loss of these ions and molecules directly contributes to the dissipation of both the membrane potential (ΔΨ) and the pH gradient (ΔpH). researchgate.net This collapse of the proton motive force is a key element in the lethal action of the bacteriocin. scispace.comresearchgate.net The depletion of intracellular ATP is another consequence of this membrane permeabilization. researchgate.net
The following table summarizes the observed effects of pentocin 31-1 on energized Listeria monocytogenes cells, highlighting the bacteriocin's impact on membrane integrity and the cellular energetic state.
| Parameter Measured | Observation upon Treatment with Pentocin 31-1 | Consequence for the Target Cell |
| UV-Absorbing Materials | Efflux from the cell | Indicates leakage of intracellular contents like nucleic acids and nucleotides. researchgate.net |
| Potassium Ions (K+) | Efflux from the cell | Contributes to the depolarization of the cell membrane. researchgate.net |
| Inorganic Phosphate | Efflux from the cell | Loss of essential components for energy metabolism and biosynthesis. researchgate.net |
| ATP | Efflux from the cell | Depletion of the primary cellular energy currency. researchgate.net |
| Membrane Potential (ΔΨ) | Collapse | Dissipation of the electrical component of the proton motive force. researchgate.net |
| pH Gradient (ΔpH) | Collapse | Dissipation of the chemical component of the proton motive force. researchgate.net |
These findings underscore that the energized state of the target cell is not merely a passive background but an active participant in facilitating the lethal action of pentocin 31-1. The bacteriocin exploits the cell's own energy, stored in the form of the proton motive force, to permeabilize the membrane and ultimately cause cell death. researchgate.net
Immunity and Resistance Mechanisms in Bacteriocin 31 Research
Self-Immunity in Producer Strains
The production of a potent antimicrobial like Bacteriocin (B1578144) 31 necessitates a robust self-protection mechanism to prevent self-intoxication. This is achieved through the concomitant expression of specific immunity proteins encoded within the same genetic locus as the bacteriocin itself. asm.orgacs.org
The genetic determinant for Bacteriocin 31 is located on the conjugative plasmid pYI17, originally isolated from Enterococcus faecalis. asm.orgnih.gov This plasmid contains the structural gene for the bacteriocin, designated bacA, and an adjacent immunity gene, bacB. asm.orgnih.gov The bacA and bacB genes are co-transcribed as part of the same operon, ensuring that the immunity protein is produced whenever the bacteriocin is synthesized. asm.orgasm.org
The BacB protein, consisting of 94 amino acids, is responsible for protecting the producer cell from the antimicrobial action of this compound. asm.orgnih.gov While the precise mechanism for many immunity proteins is still under investigation, the prevailing model suggests they function by interacting with the bacteriocin's target or receptor on the cell surface. acs.orgpnas.org For bacteriocins that target the mannose phosphotransferase system (Man-PTS), the cognate immunity protein is thought to associate with the receptor proteins, preventing the bacteriocin from binding and forming pores in the cell membrane. pnas.org In the case of lactococcin A, another Man-PTS targeting bacteriocin, its immunity protein (LciA) binds to the Man-PTS receptor components, effectively shielding the cell from the bacteriocin's lethal action. pnas.orgnih.gov It is proposed that BacB functions in a similar manner, interfering with the interaction between this compound and its cellular receptor.
Table 1: Genetic Components of this compound Production and Immunity
| Gene | Encoded Protein | Function | Size (Amino Acids) | Source |
| bacA | This compound (precursor) | Antimicrobial Peptide | 67 | asm.org, nih.gov |
| bacB | Immunity Protein | Self-protection | 94 | asm.org, nih.gov |
Immunity proteins typically exhibit a high degree of specificity, conferring protection only against their cognate bacteriocin or a very limited number of closely related ones. asm.orgunit.no This specificity is crucial in competitive microbial environments where multiple bacteriocins may be present. Research on various class IIa bacteriocins has shown that while the bacteriocins themselves may share structural similarities, their corresponding immunity proteins are highly distinct and specific. asm.orgacs.org
The specificity of immunity proteins is often determined by their C-terminal region. acs.org This region is thought to be involved in the specific recognition of the cognate bacteriocin or its receptor complex. acs.org Although cross-immunity can occur between some class IIa bacteriocins, it is generally limited and less effective than the protection provided by the dedicated immunity protein. asm.org For this compound, the BacB protein is specifically adapted to counteract its action, ensuring the survival of the Enterococcus faecalis producer strain. asm.org
Acquired Resistance in Target Bacteria
Despite the potency of bacteriocins, sensitive bacterial strains can develop resistance, particularly upon continuous exposure. nih.govnih.gov This acquired resistance involves complex cellular and physiological adaptations that allow the bacteria to evade the bacteriocin's lethal effects. nih.govoup.com
The development of resistance to bacteriocins is a multifaceted process that results in various modifications to the bacterial cell. nih.govmdpi.com These changes often center on altering the cell envelope to prevent the bacteriocin from reaching its target. asm.org A common observation in resistant mutants is a change in cell surface properties, which can reduce bacteriocin binding. mdpi.com Some resistant strains exhibit altered growth rates, particularly when specific metabolic pathways are affected by the resistance mechanism. nih.gov For instance, mutants resistant to Man-PTS-targeting bacteriocins may show reduced growth on glucose but enhanced growth on other sugars that use different transport systems. nih.gov Other reported changes include cell aggregation and alterations in cell wall components, which may physically hinder the bacteriocin's access to the cytoplasmic membrane. mdpi.com
The cytoplasmic membrane is the primary site of action for most bacteriocins, including this compound, which belongs to the membrane-active class II bacteriocins. asm.orgoup.com Consequently, modifications to the membrane's composition are a key strategy for acquired resistance. nih.govoup.com Studies on Listeria monocytogenes strains that have acquired resistance to class IIa bacteriocins reveal significant changes in their membrane phospholipids (B1166683). asm.org
Specifically, resistant strains often exhibit an increase in phospholipids containing shorter and more unsaturated fatty acyl chains. asm.org This shift is believed to increase the fluidity of the cell membrane. asm.org While the exact link between increased membrane fluidity and bacteriocin resistance is not fully elucidated, it is hypothesized that these changes may interfere with the bacteriocin's ability to correctly insert into the membrane and form pores. asm.org Alterations in the net charge of the bacterial membrane, often by reducing the negative charge, can also contribute to resistance by repelling the cationic bacteriocin peptides. nih.gov
Table 2: Mechanisms of Acquired Resistance to Man-PTS Targeting Bacteriocins
| Mechanism | Description | Cellular Impact | Source |
| Receptor Modification | Downregulation of Man-PTS gene expression. | Reduces or eliminates the bacteriocin's receptor site on the cell surface. | unit.no, nih.gov |
| Membrane Alteration | Changes in fatty acid and phospholipid composition. | Increases membrane fluidity, potentially hindering bacteriocin insertion and pore formation. | asm.org, oup.com |
| Physiological Changes | Shift in metabolism. | Reduced growth on glucose is compensated by enhanced growth on alternative sugars. | nih.gov |
The mannose phosphotransferase system (Man-PTS) is a primary sugar transport system in many Gram-positive bacteria and serves as the specific cell surface receptor for class IIa bacteriocins. mdpi.comasm.orgasm.org This system is composed of several protein domains, with the membrane-embedded components IIC and IID forming the receptor complex for the bacteriocins. pnas.orgasm.orgasm.org The N-terminal region of the bacteriocin recognizes and binds to an extracellular loop on the IIC protein, initiating the process of pore formation. asm.orgasm.org
A predominant mechanism of acquired resistance to these bacteriocins is the downregulation or complete loss of Man-PTS expression. nih.govunit.no By reducing the number of Man-PTS receptors on their surface, bacteria effectively become "invisible" to the bacteriocin, preventing it from binding and killing the cell. nih.gov This mechanism has been identified in both laboratory-generated resistant mutants and naturally resistant isolates of Listeria and Lactococcus. nih.gov While highly effective for survival against bacteriocins, this strategy comes at a metabolic cost, as it impairs the cell's ability to efficiently transport glucose, its preferred carbon source. nih.govunit.no This leads to the slower growth or metabolic shifts described previously. However, research has also identified resistant cells with normal Man-PTS expression, indicating that other, as-yet-unknown, resistance mechanisms are also at play. nih.govunit.no
Genetic Basis of Resistance (e.g., Gene Downregulation, Sequence Variations)
The emergence of bacterial resistance to bacteriocins, including this compound, is a significant area of research, with genetic modifications being the primary drivers of this phenomenon. The development of resistance is often linked to alterations in the bacterial cell's genetic makeup that affect the bacteriocin's target site or the regulation of genes involved in susceptibility. The primary mechanism of resistance to class IIa bacteriocins, a group that includes this compound, is the downregulation of the mannose phosphotransferase system (Man-PTS). Current time information in Washoe County, US.nih.govresearchgate.netnih.govresearchgate.netasm.org This system, which functions as the receptor for these bacteriocins, can be affected by various genetic changes, leading to a resistant phenotype. Current time information in Washoe County, US.nih.govresearchgate.netnih.govresearchgate.netasm.org
Research has shown that both spontaneous and naturally occurring resistance to class IIa bacteriocins in bacteria such as Listeria monocytogenes and Enterococcus faecalis is predominantly associated with reduced expression of the Man-PTS genes. nih.govresearchgate.netnih.govasm.org This downregulation limits the availability of the bacteriocin's target receptor on the cell surface, thereby preventing its bactericidal action. nih.govresearchgate.net
The genetic foundation for this resistance is often found in mutations within the regulatory elements that control the expression of the Man-PTS operon. nih.govasm.orgmdpi.com Key regulatory genes implicated in this process include rpoN (encoding the σ⁵⁴ factor) and manR (a transcriptional activator). nih.govasm.orgmdpi.com Mutations in these genes can disrupt the normal transcription of the Man-PTS genes, leading to a significant decrease in their expression. nih.govasm.orgmdpi.com For instance, studies on L. monocytogenes have demonstrated that inactivation of the rpoN gene results in resistance to the class IIa bacteriocin mesentericin Y105, highlighting the critical role of this sigma factor in bacteriocin sensitivity. researchgate.net Similarly, mutations in the manR gene in E. faecalis have been linked to the downregulation of the mpt operon and subsequent resistance to class IIa bacteriocins. nih.gov
While downregulation of the entire Man-PTS operon is the most frequently cited mechanism, sequence variations within the components of the Man-PTS itself can also contribute to resistance. The Man-PTS is a multi-protein complex, and alterations in the amino acid sequence of its subunits, particularly the IIC and IID components that form the membrane-spanning channel and are responsible for bacteriocin recognition, could theoretically prevent bacteriocin binding. asm.orgunit.no However, studies have shown that sequence variations in the Man-PTS receptor are less commonly the cause of resistance compared to the downregulation of its expression. unit.no One study that sequenced the mptACD genes in five L. monocytogenes isolates with varying susceptibilities found that the amino acid sequences of the MptA, MptC, and MptD proteins were identical, with only a single, likely insignificant, polymorphism in MptC. unit.no This suggests that for class IIa bacteriocins, changes in gene expression are a more common route to resistance than alterations in the target protein's sequence. unit.no
In some cases, resistant mutants of L. monocytogenes have been observed to exhibit upregulation of genes encoding other phosphotransferase systems, such as a putative β-glucoside-specific PTS. researchgate.net However, the disruption of these upregulated genes did not restore sensitivity to pediocin, indicating that this is likely a secondary effect of the primary resistance mechanism, which is the downregulation of the Man-PTS. researchgate.netmdpi.com
The genetic determinants for this compound production itself are located on the conjugative plasmid pYI17 in Enterococcus faecalis. oup.comnih.govasm.org This plasmid carries the structural gene for the bacteriocin, bacA, and the immunity gene, bacB. oup.comnih.govasm.org The bacA gene encodes the pre-bacteriocin, while the bacB gene provides immunity to the producing strain. oup.comnih.govasm.org While these genes are crucial for production and self-protection, the genetic basis for resistance in target organisms lies within their own chromosomal or plasmid-borne genes that affect the bacteriocin's cellular target.
Interactive Data Table: Genes Implicated in Resistance to Class IIa Bacteriocins
| Gene/Operon | Function | Role in Resistance | Organism(s) |
| Man-PTS operon (mpt) | Encodes the mannose-specific phosphotransferase system, the receptor for class IIa bacteriocins. | Downregulation of this operon is the primary mechanism of resistance, reducing the number of bacteriocin targets on the cell surface. nih.govresearchgate.netnih.gov | Listeria monocytogenes, Enterococcus faecalis |
| rpoN | Encodes the sigma factor σ⁵⁴, a transcriptional regulator. | Mutations can lead to decreased expression of the Man-PTS operon, resulting in resistance. asm.orgmdpi.comresearchgate.net | Listeria monocytogenes |
| manR | Encodes a transcriptional activator for the Man-PTS operon. | Mutations can disrupt the activation of Man-PTS expression, causing resistance. nih.govasm.orgmdpi.com | Listeria monocytogenes, Enterococcus faecalis |
| mptC/ptnC | Encodes the IIC component of the Man-PTS. | While sequence variations are possible, they are a less common cause of resistance compared to gene downregulation. asm.orgunit.no | Listeria monocytogenes, Lactococcus lactis |
| mptD/ptnD | Encodes the IID component of the Man-PTS. | As with mptC, sequence alterations are not the primary mechanism of resistance. asm.orgunit.no | Listeria monocytogenes, Lactococcus lactis |
Regulation of Bacteriocin 31 Production
Quorum Sensing and Cell-Density-Dependent Regulation
The production of many class II bacteriocins, including those from Enterococcus faecalis, is controlled by a quorum-sensing (QS) system. nih.govmdpi.com This mechanism allows bacteria to monitor their population density and coordinate gene expression in response to cell concentration. nih.gov The genetic determinants for Bacteriocin (B1578144) 31 are located on the pheromone-responsive conjugative plasmid pYI17, which contains the structural gene for the bacteriocin (bacA) and an associated immunity gene (bacB). asm.orgasm.org The location of these genes on a pheromone-responsive plasmid strongly indicates a quorum-sensing-based regulatory control.
The general model for class IIa bacteriocin regulation involves a three-component signal transduction system. nih.govmdpi.comasm.org This system is composed of an inducer peptide, a membrane-bound histidine protein kinase, and a cytoplasmic response regulator. nih.govmdpi.com Some systems also involve a two-component pathway consisting of a histidine protein kinase and a response regulator. asm.org In E. faecalis, the fsr quorum-sensing system is a key global regulator of gene expression and has been shown to control the production of certain bacteriocins. asm.org
The quorum-sensing regulation of class IIa bacteriocins is mediated by small, secreted signaling molecules known as inducer peptides (IPs) or pheromones. nih.govmdpi.com These peptides are typically synthesized as inactive precursors and are processed and secreted out of the cell. mdpi.com As the bacterial population grows, the extracellular concentration of the inducer peptide increases.
Once a threshold concentration is reached, the inducer peptide binds to a specific membrane-associated histidine protein kinase (HPK), which acts as a receptor. nih.govmdpi.com This binding event triggers the autophosphorylation of the HPK. The phosphate (B84403) group is then transferred to a cognate cytoplasmic response regulator (RR). nih.gov The phosphorylated response regulator subsequently acts as a transcriptional activator, binding to specific promoter regions on the bacteriocin-encoding plasmid or chromosome to switch on the genes required for bacteriocin production and immunity. nih.govmdpi.com
For some enterocins, this regulation is quite specific. For instance, the production of enterocins by Enterococcus faecium NKR-5-3 is induced by a specific peptide, enterocin (B1671362) NKR-5-3D. tandfonline.com In Enterococcus faecalis, the Fsr quorum-sensing system controls the expression of the EF_1097 proprotein and the protease GelE, which is necessary for processing the proprotein into the mature bacteriocin, enterocin O16. asm.org While the specific inducer peptide and the detailed components of the signal transduction pathway for Bacteriocin 31 have not been fully elucidated, it is presumed to follow this well-established three-component model, given its classification as a class IIa bacteriocin and the genetic linkage to a pheromone-responsive plasmid. nih.govasm.orgasm.org The deduced amino acid sequence of the this compound precursor (pro-BacA) contains a signal sequence at its N-terminus, which is characteristic of peptides secreted via the general secretory pathway, a common feature of sec-dependent class IIa bacteriocins. asm.orgoup.com
Influence of Environmental Factors on Production
While quorum sensing is the core regulatory mechanism, the production of this compound is also significantly influenced by the surrounding environmental conditions. asm.orgoup.com These factors can affect not only the growth of the producer organism but also the efficiency of the bacteriocin synthesis machinery itself.
The pH of the growth medium is a critical factor for bacteriocin production. For many Enterococcus strains, optimal bacteriocin production occurs in a slightly acidic to neutral pH range. For instance, the production of a bacteriocin by Lactobacillus pentosus ST712BZ, which is closely related to some enterocins, was optimal at an initial pH between 5.5 and 6.5. scielo.br Similarly, studies on other enterocins have shown maximal production at pH values around 6.0 to 6.5. researchgate.net However, some bacteriocins from Enterococcus faecium show optimal production at a more neutral or even slightly alkaline pH of up to 8.0. agriculturejournals.cz Low pH conditions, often resulting from the accumulation of lactic acid during fermentation, can sometimes inhibit bacteriocin synthesis. frontiersin.org
pH Optima for Bacteriocin Production in Enterococcus Species
| Bacteriocin/Strain | Optimal pH for Production | Reference |
|---|---|---|
| Enterolysin A (E. faecalis LMG 2333) | 6.5 | researchgate.net |
| Bacteriocin ST712BZ (L. pentosus) | 5.5 - 6.5 | scielo.br |
| Bacteriocin from E. faecium B3L31 | 8.0 | |
| Bacteriocin from E. faecium ST10Bz | 6.0 - 8.0 | agriculturejournals.cz |
Temperature plays a dual role in affecting both the growth of the producing bacterium and the synthesis of the bacteriocin. Often, the optimal temperature for bacteriocin production is slightly lower than the optimal temperature for bacterial growth. frontiersin.org For many class IIa bacteriocins, production is highest at temperatures around 20°C and can cease at temperatures above 35-37°C. asm.org For example, Enterococcus faecium ST10Bz exhibited elevated bacteriocin production at 25°C and 30°C. scielo.br In contrast, some bacteriocins from E. faecium show optimal production at 37°C. The production of enterolysin A by E. faecalis LMG 2333 was maximal in a range of 20 to 35°C. researchgate.net
Temperature Effects on Bacteriocin Production
| Bacteriocin/Strain | Optimal Temperature for Production (°C) | Reference |
|---|---|---|
| Enterolysin A (E. faecalis LMG 2333) | 20 - 35 | researchgate.net |
| Bacteriocin from E. faecium ST10Bz | 25 - 30 | scielo.br |
| General Class IIa Bacteriocins | ~20 | asm.org |
| Bacteriocin from E. faecium B3L31 | 37 |
The ionic strength of the medium, often manipulated by the concentration of sodium chloride (NaCl), can also impact bacteriocin production. The effect of NaCl can be species- and strain-dependent. For some bacteriocins, the presence of 1-2% NaCl has been shown to enhance production. ajol.info Conversely, higher concentrations of NaCl can be inhibitory to the growth of the producer strain and consequently reduce bacteriocin yield. agriculturejournals.czcabidigitallibrary.org For instance, the production of some bacteriocins by Lactobacillus strains was increased with 1% NaCl, while concentrations above this were inhibitory for certain strains. researchgate.net The activity of some class IIa bacteriocins can be reduced in the presence of NaCl concentrations typically found in processed foods. asm.org However, for other bacteriocins like piscicolin 126, increasing NaCl concentration did not affect the rate of potassium ion efflux from target cells, suggesting the bacteriocin's action is not always hindered by ionic strength. nih.gov
The composition of the growth medium, particularly the availability of carbon and nitrogen sources, is a key determinant of bacteriocin production. While rich media like MRS broth are often used for laboratory cultivation, the specific nutrient requirements for optimal bacteriocin synthesis can vary.
Carbon Sources: Glucose is often a preferred carbon source that stimulates bacteriocin production. ijarmoa.gov.iq However, excessively high concentrations can lead to rapid acidification of the medium, which in turn can inhibit bacteriocin synthesis. frontiersin.org For plantaricin ST31, glucose was shown to stimulate its production. researchgate.net
Nitrogen Sources: The type and concentration of nitrogen sources, such as yeast extract, peptone, and tryptone, are crucial. frontiersin.org Tryptone has been identified as a key nitrogen source for the optimal production of some Lactobacillus pentosus bacteriocins. scielo.br Supplementation with yeast extract has also been shown to enhance the production of certain bacteriocins. ajol.info
Other Components: Other medium components like phosphates and Tween 80 can also influence bacteriocin yields. The optimal concentration of K2HPO4 for plantaricin ST31 production was found to be between 2.0 and 5.0 g/L. scielo.br Tween 80, a surfactant, has been reported to increase the production of some bacteriocins. ajol.info
Ultimately, the interplay of these environmental and nutritional factors with the underlying quorum-sensing mechanism dictates the final yield of this compound. Optimizing these parameters is crucial for maximizing production for potential applications.
Methodologies for Bacteriocin 31 Research and Characterization
Purification Strategies and Protocols
The purification of Bacteriocin (B1578144) 31 from complex culture broths is a critical and often challenging phase in its study. The primary goal is to isolate the bacteriocin from other cellular components and media constituents to achieve a high degree of purity while preserving its biological activity. A combination of techniques exploiting the peptide's physicochemical properties, such as size, charge, and hydrophobicity, is typically employed.
Initial recovery and concentration of Bacteriocin 31 from the cell-free supernatant often involve precipitation or adsorption methods.
Ammonium (B1175870) Sulfate (B86663) Precipitation: This widely used salting-out technique is frequently the first step in concentrating bacteriocins from culture supernatants. d-nb.infoscielo.br By adding ammonium sulfate to a specific saturation level, the solubility of proteins is reduced, causing them to precipitate. For plantaricins, a group to which some related bacteriocins belong, precipitation with ammonium sulfate has been extensively documented. scielo.brscielo.br For instance, plantaricin ST31 has been precipitated using 60% ammonium sulfate saturation. scielo.brscielo.br The precipitated proteins, including the bacteriocin, are then collected by centrifugation and redissolved in a smaller volume of a suitable buffer, achieving a preliminary concentration and purification. scielo.brscielo.br The optimal saturation percentage can vary; studies on other bacteriocins have used concentrations ranging from 40% to 80%. nih.govmdpi.comscielo.brnih.gov
pH-Mediated Adsorption-Desorption: This method leverages the pH-dependent charge characteristics of bacteriocins and the cell surface of the producer strain. nih.govjmb.or.kr Bacteriocins, being cationic peptides, can be induced to adsorb to the anionic surface of the producer cells at a specific pH, typically around the isoelectric point of the bacteriocin (e.g., pH 6.0). d-nb.infonih.gov After adsorption, the cells are harvested, and the bacteriocin is subsequently desorbed by resuspending the cells in a solution with a different pH (e.g., an acidic pH of 2.0) and high salt concentration. jmb.or.krresearchgate.net This technique was successfully used for the purification of pentocin 31-1, an anti-Listeria bacteriocin produced by Lactobacillus pentosus 31-1, resulting in a significant increase in specific activity with a high yield. nih.govresearchgate.net This approach can be highly effective, sometimes offering better recovery than ammonium sulfate precipitation. researchgate.net
Following crude extraction, various chromatographic techniques are sequentially applied to achieve a higher degree of purification. d-nb.info
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge. Since most bacteriocins, including those in the pediocin family like this compound, are cationic at a neutral pH, cation-exchange chromatography is commonly used. d-nb.inforesearchgate.net The crude or partially purified bacteriocin solution is loaded onto a column packed with a negatively charged resin (e.g., SP Sepharose). scielo.brscielo.br Non-cationic impurities pass through the column, while the bacteriocin binds to the resin. The bound bacteriocin is then eluted using a salt gradient (e.g., NaCl) or a pH change. scielo.brscielo.br Direct purification of plantaricin ST31 using a cation-exchange column has been shown to provide a significantly higher yield (5.9%) compared to a multi-step method involving ammonium sulfate precipitation and HPLC (0.8%). scielo.brscielo.brresearchgate.net
Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates proteins based on their molecular size. nih.govnih.gov The sample is passed through a column containing a porous gel matrix (e.g., Sephadex G-10, Sephadex G-75). nih.govtandfonline.com Larger molecules are excluded from the pores and elute first, while smaller molecules, like the bacteriocin, enter the pores and have a longer retention time. This step is effective for removing proteins of significantly different molecular weights and for final polishing. nih.govtandfonline.com For example, pentocin 31-1 was purified using Sephadex G-10 gel chromatography following the pH-mediated adsorption-desorption step. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as the final step to achieve homogeneity, RP-HPLC separates molecules based on their hydrophobicity. d-nb.infonih.gov The sample is applied to a non-polar stationary phase (e.g., a C18 column), and elution is carried out with a gradient of an increasing concentration of an organic solvent (e.g., acetonitrile (B52724) or isopropanol) in an aqueous mobile phase. scielo.brscielo.brnih.gov While highly effective in achieving purity, RP-HPLC can sometimes lead to a loss of biological activity, potentially due to the organic solvents or the conversion of the peptide to an oxygenated form, as was observed with plantaricin ST31. d-nb.inforesearchgate.net
Affinity Chromatography: This highly specific technique is based on the reversible interaction between a protein and a specific ligand immobilized on a chromatographic matrix. nih.gov While it can offer very high purification folds, it has been associated with low yields for some bacteriocins. For example, the purification of sakacin A using affinity chromatography resulted in only a 10% yield. d-nb.info The development of specific antibodies or ligands for this compound could enable its purification via this method.
Table 1: Comparison of Purification Strategies for this compound and Related Peptides
| Purification Method | Principle | Example Application (Bacteriocin) | Typical Yield | Purification Fold | Reference |
| Ammonium Sulfate Precipitation | Salting-out based on reduced solubility | Plantaricin ST31 (60% saturation) | ~40% (initial recovery) | ~1.9x | scielo.brscielo.br |
| pH-Mediated Adsorption-Desorption | pH-dependent binding to producer cells | Pentocin 31-1 | 76.8% | 1381.9x | nih.gov |
| Cation-Exchange Chromatography | Separation by net positive charge | Plantaricin ST31 (SP Sepharose) | 5.9% | ~110x | scielo.brscielo.br |
| Gel Filtration Chromatography | Separation by molecular size | Pentocin 31-1 (Sephadex G-10) | Part of multi-step | Part of multi-step | nih.gov |
| Reversed-Phase HPLC | Separation by hydrophobicity | Plantaricin ST31 (C18 column) | 0.8% (in multi-step) | Part of multi-step | scielo.brscielo.brresearchgate.net |
Tricine-SDS-PAGE: For analyzing small proteins and peptides like bacteriocins, Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (Tricine-SDS-PAGE) is superior to standard glycine-SDS-PAGE. nih.govjmb.or.kr This technique provides better resolution for proteins below 30 kDa. mdpi.comkosfaj.org After purification, Tricine-SDS-PAGE is used to assess the purity of the bacteriocin preparation and to estimate its molecular weight. nih.govjmb.or.krkosfaj.org A single band on the gel indicates a high degree of purity. The molecular mass of pentocin 31-1 was estimated to be between 3.5 and 6.4 kDa using this method. nih.govresearchgate.net The biological activity of the band can be confirmed by an overlay technique, where a sensitive indicator strain is grown on a gel replica, revealing a zone of inhibition corresponding to the bacteriocin's position. nih.govresearchgate.netd-nb.info
Membrane filtration techniques are often integrated into purification protocols. scielo.br Ultrafiltration, using membranes with specific molecular weight cut-offs (MWCO), can be employed to concentrate the bacteriocin from the culture supernatant or to separate it from larger or smaller molecules. scielo.br For example, a dialysis membrane with a 3.5 kDa cut-off has been used in the partial purification of a bacteriocin from Enterococcus faecalis. kosfaj.org It can also be used to remove salts after precipitation steps. scielo.br
Aqueous two-phase systems represent an alternative purification strategy that is gaining attention for its potential in large-scale, efficient recovery of biomolecules. researchgate.net This liquid-liquid extraction method involves partitioning the target protein between two immiscible aqueous phases, typically formed by two polymers (e.g., polyethylene (B3416737) glycol and dextran) or a polymer and a salt. ATPS can reduce the number of purification steps and processing time while achieving high recovery. researchgate.net While its specific application to this compound is not extensively documented, it is considered a promising technique for bacteriocin purification in general. d-nb.info
Genetic and Molecular Techniques
Molecular techniques are indispensable for characterizing the genetic determinants of this compound production. The genes responsible for bacteriocin synthesis are typically located on plasmids or on the chromosome, organized in an operon-like structure. nih.govnih.gov
Research in this area involves several key steps:
DNA Isolation: The initial step is the extraction of genomic and/or plasmid DNA from the producer strain, such as Enterococcus faecalis. nih.govasm.org
PCR Amplification: Polymerase Chain Reaction (PCR) is used to screen for the presence of known bacteriocin genes using specific primers. frontiersin.orgijvm.org.il The structural gene for this compound (bac31) has been identified in various Enterococcus strains using this method. frontiersin.orgasm.org
Gene Cloning and Sequencing: To fully characterize the genetic locus, DNA fragments containing the bacteriocin genes are cloned into suitable vectors and sequenced. This analysis reveals the open reading frames (ORFs) for the bacteriocin precursor (pre-bacteriocin), the immunity protein that protects the producer cell, and the proteins required for transport and processing (e.g., ABC transporter and accessory proteins). nih.govnih.gov The genetic organization of the this compound determinant has been shown to include the structural gene and an immunity protein gene. nih.govasm.org
Heterologous Expression: To confirm the function of the identified genes and potentially increase production, the bacteriocin genes can be cloned into an expression vector and introduced into a heterologous host, such as Lactococcus lactis or Escherichia coli. nih.govmdpi.com The successful production of an active bacteriocin in the new host confirms the identity and functionality of the cloned genes. nih.govmdpi.com
PCR-Based Screening and Gene Detection
Polymerase Chain Reaction (PCR) is a fundamental technique for the rapid screening and detection of the gene encoding this compound in various bacterial isolates. Researchers utilize specific primers designed to amplify the structural gene for this compound, often as part of a broader search for multiple enterocin (B1671362) genes within a single strain. frontiersin.orgresearchgate.net
The detection of bacteriocin-related genes through PCR is a common strategy for screening bacteriocin-producing Lactic Acid Bacteria (LAB) strains. nih.govmdpi.com In studies screening for enterocin genes in Enterococcus species, specific primers targeting the this compound gene (bac31) are employed. researchgate.netijvm.org.ilunirioja.es For instance, in a study of Enterococcus faecium CM33 isolated from ewe colostrum, PCR analysis confirmed the presence of the this compound gene, among others, yielding a specific DNA fragment of 130 base pairs. frontiersin.org Similarly, the this compound gene has been identified in E. faecalis isolates from mastitic bovine milk. ijvm.org.il This molecular screening approach allows for the identification of potential this compound producers before proceeding with more complex expression and purification studies. frontiersin.orgnih.gov
Table 1: Example of Primer for this compound Gene Detection
| Primer Name | Sequence (5'-3') | Target Gene | Amplicon Size (bp) |
|---|---|---|---|
| bac31 Forward | ATG TAG AAG CCG CCA CGT AT | bac31 | 130 |
| bac31 Reverse | AAT CCC AAT CAT CCC ACA AA | bac31 | 130 |
Note: Primer sequences can vary between studies. mdpi.com
Gene Cloning and Heterologous Expression
Once the this compound gene is detected, gene cloning techniques are used to isolate and replicate it. This is often followed by heterologous expression, where the gene is introduced into a host organism that does not naturally produce it, to study its function or to produce the bacteriocin in larger quantities. tandfonline.commdpi.comnih.gov
A pivotal study on this compound involved the conjugative plasmid pYI17 (57.5 kb) from Enterococcus faecalis YI717, which encodes the this compound gene. nih.govasm.org Researchers cloned an EcoRI fragment from this plasmid into the vector pWM401 and introduced it into E. faecalis OG1X. asm.org The resulting transformant expressed bacteriocin activity, confirming the successful cloning of the genetic determinant. nih.govasm.org This fragment was shown to induce bacteriocin activity not only in E. faecalis but also in Enterococcus hirae 9790. nih.gov
More recently, the coding region for this compound from Enterococcus faecium BGPAS1-3 was amplified and expressed in Escherichia coli ER2523 using the pMALc5HisEk expression system. mdpi.com This demonstrates that E. coli, a well-characterized production host, can be successfully used for the heterologous expression of this compound, facilitating its purification and further characterization. tandfonline.commdpi.com The use of heterologous hosts circumvents potential challenges with the native producer and can enable large-scale production for various applications. tandfonline.comnih.gov
DNA Sequencing and Mutagenesis
DNA sequencing is crucial for determining the precise nucleotide sequence of the this compound gene and its associated regulatory elements. This information reveals the amino acid sequence of the peptide and allows for comparisons with other known bacteriocins. The this compound gene, designated bacA, was found to encode a 67-amino acid pre-protein. nih.gov After cleavage of a signal peptide, the mature this compound consists of 43 amino acids and shows homology with other class II bacteriocins. nih.govoup.com
Mutagenesis techniques, such as transposon mutagenesis, are employed to identify the specific genes responsible for bacteriocin production and immunity. In the characterization of the this compound determinant on plasmid pYI17, Tn5 insertion mutants were generated. nih.govasm.org By analyzing mutants that lost the ability to produce the bacteriocin, researchers were able to pinpoint the exact location of the genes involved. nih.gov This analysis revealed that the bacteriocin determinant is an operon composed of the bacteriocin structural gene (bacA), an immunity gene (bacB), and a third open reading frame (ORF3) located downstream. nih.gov Site-specific mutagenesis is a further step that can be used to investigate the contribution of individual amino acids to the antimicrobial activity and spectrum of action of this compound. mdpi.com
Functional Assays for Activity and Mode of Action
Functional assays are essential to quantify the antimicrobial efficacy of this compound and to elucidate the mechanisms by which it kills target cells.
Antimicrobial Activity Assays
The antimicrobial activity of this compound is typically evaluated using agar (B569324) diffusion or microdilution methods. bg.ac.rs The agar well diffusion assay and the spot-on-lawn assay are common techniques where either a solution of the purified bacteriocin or the producer strain itself is applied to a lawn of a sensitive indicator organism. bg.ac.rsresearchgate.net The formation of a clear zone of growth inhibition around the point of application indicates antimicrobial activity. bg.ac.rs
This compound has shown activity against several Gram-positive bacteria, including Enterococcus hirae 9790, Enterococcus faecium, and the foodborne pathogen Listeria monocytogenes. nih.govbg.ac.rs The activity is often quantified in arbitrary units per milliliter (AU/mL), defined as the reciprocal of the highest dilution that still produces a clear zone of inhibition. bg.ac.rs For example, purified this compound from E. faecium BGPAS1-3 demonstrated potent activity against L. monocytogenes, retaining its inhibitory effect even after eight two-fold dilutions. mdpi.combg.ac.rs
Table 2: Antimicrobial Spectrum of this compound
| Indicator Strain | Activity | Reference |
|---|---|---|
| Listeria monocytogenes | Sensitive | nih.govbg.ac.rs |
| Enterococcus hirae 9790 | Sensitive | nih.gov |
| Enterococcus faecium | Sensitive | nih.gov |
| Enterococcus spp. | Sensitive | mdpi.com |
| Lactobacillus spp. | Sensitive | mdpi.com |
Leakage Assays
This compound belongs to the class IIa bacteriocins, which are known to act by permeabilizing the cytoplasmic membrane of target cells. nih.govnih.gov This mode of action is investigated using leakage assays that measure the release of intracellular components from bacteriocin-treated cells.
Common leakage assays include monitoring the efflux of UV-absorbing materials, such as DNA, RNA, and nucleotides, from the cytoplasm. nih.gov Another sensitive method is to measure the release of small ions, such as potassium (K+), using techniques like flame photometry. asm.org The rapid leakage of K+ ions is a hallmark of membrane-active bacteriocins. asm.orgasm.org Furthermore, the efflux of intracellular ATP and inorganic phosphate (B84403) can be quantified to confirm membrane disruption. researchgate.net While specific leakage assay data for this compound itself is limited in the provided context, studies on the closely related BacFL31 bacteriocin show that it causes the leakage of both UV-absorbing materials and K+ ions from Listeria monocytogenes. nih.gov This strongly suggests a similar mechanism for this compound, consistent with its classification. nih.govasm.org
Membrane Potential Measurements
The disruption of the cytoplasmic membrane by class IIa bacteriocins leads to the dissipation of the proton motive force (PMF), which is composed of the transmembrane electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH). asm.orgasm.org
The effect on membrane potential can be measured using potential-sensitive fluorescent dyes, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)]. nih.govconicet.gov.ar In energized cells with a negative-inside membrane potential, this dye is taken up and its fluorescence is quenched. asm.org When a bacteriocin depolarizes the membrane, the dye is released, resulting in an increase in fluorescence intensity. conicet.gov.ar Studies on BacFL31, a hydroxylated bacteriocin, demonstrated that it dissipates the transmembrane electrical potential of L. monocytogenes. nih.gov Similarly, other class IIa bacteriocins have been shown to dissipate both ΔΨ and ΔpH in sensitive cells. asm.org These measurements provide direct evidence that the primary target of the bacteriocin is the cell membrane and that its lethal action is due to the collapse of the cell's energy-generating potential. asm.orgfrontiersin.org
Microscopic Analysis (e.g., SEM for cell membrane disruption)
Microscopic techniques are fundamental in elucidating the mechanism of action of bacteriocins. Scanning Electron Microscopy (SEM) is a particularly powerful tool used to visualize the morphological changes induced in target bacteria upon exposure to an antimicrobial agent. In the context of bacteriocin research, SEM analysis has been employed to demonstrate that a primary mode of action for many bacteriocins is the disruption of the bacterial cell membrane. nih.gov
While specific SEM studies focusing exclusively on this compound are not detailed in the available literature, the methodology is well-established for similar antimicrobial peptides. For instance, SEM imaging of bacteria such as Staphylococcus aureus or Escherichia coli treated with other bacteriocins shows clear evidence of cell membrane disruption, cell lysis, and the formation of pores on the cell surface. nih.govresearchgate.net These studies reveal significant damage to the cell envelope, leading to the leakage of intracellular contents and ultimately, cell death. researchgate.net The action of pentocin 31-1, a closely related bacteriocin, has been described as making sensitive cell membranes permeable, which aligns with the visual evidence provided by SEM in other bacteriocin studies. researchgate.net This mechanism, involving the formation of pores and disruption of membrane integrity, is a hallmark of many class II bacteriocins. asm.org
Structural Characterization Techniques (beyond basic identification)
Beyond initial identification, a precise structural characterization of this compound is crucial for understanding its function and classifying it within the broader bacteriocin framework. This involves a combination of advanced analytical techniques to determine its exact molecular mass, amino acid composition, and sequence.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is an indispensable technique for the precise determination of the molecular mass of peptides like bacteriocins. For pentocin 31-1, a bacteriocin produced by Lactobacillus pentosus 31-1, mass spectrometry analysis was conducted following its purification. researchgate.netunirioja.es The analysis confirmed that the peptide was highly pure and established its molecular mass with high accuracy. researchgate.netresearchgate.net This technique provides a definitive molecular weight that is more precise than estimations from gel electrophoresis methods like Tricine-SDS-PAGE. researchgate.netunirioja.es
Table 1: Molecular Mass of Pentocin 31-1 Determined by Mass Spectrometry
| Bacteriocin | Producing Strain | Molecular Mass (Da) | Source |
|---|---|---|---|
| Pentocin 31-1 | Lactobacillus pentosus 31-1 | 5,592.225 | researchgate.netresearchgate.netnih.gov |
Amino Acid Composition and N-Terminal Sequencing
Determining the amino acid sequence, particularly the N-terminal region, is critical for classifying bacteriocins and understanding their structure-function relationships. The N-terminal sequence of pentocin 31-1 was determined after the bacteriocin was purified. researchgate.net
The partial N-terminal sequence was identified as: NH2-VIADYGNGVRXATLL . researchgate.netnih.gov
This sequence contains the conserved YGNGV motif, which is a characteristic feature of class IIa bacteriocins, also known as pediocin-like bacteriocins. researchgate.net The presence of this motif confirms pentocin 31-1's classification within this group. researchgate.netunirioja.es
For the bacteriocin designated this compound, produced by Enterococcus faecalis, genetic analysis of the bacA gene revealed that it encodes a pre-protein of 67 amino acids, which is processed into a mature peptide of 43 amino acids. The full amino acid sequence of the mature this compound has been determined and shows high homology with other class II bacteriocins. researchgate.net
Table 2: Amino Acid Composition of Mature this compound
| Amino Acid | Three-Letter Code | One-Letter Code | Count |
|---|---|---|---|
| Alanine | Ala | A | 5 |
| Cysteine | Cys | C | 2 |
| Aspartic Acid | Asp | D | 1 |
| Glycine | Gly | G | 5 |
| Histidine | His | H | 1 |
| Isoleucine | Ile | I | 3 |
| Lysine | Lys | K | 4 |
| Leucine | Leu | L | 1 |
| Methionine | Met | M | 1 |
| Asparagine | Asn | N | 2 |
| Serine | Ser | S | 2 |
| Threonine | Thr | T | 2 |
| Valine | Val | V | 5 |
| Tryptophan | Trp | W | 2 |
| Tyrosine | Tyr | Y | 7 |
| Total Residues | 43 |
Ecological Significance of Bacteriocin 31 Production
Competitive Advantage in Microbial Communities
The production of Bacteriocin (B1578144) 31 provides a distinct competitive advantage to the producer strain, allowing it to thrive in densely populated and highly competitive microbial niches. ijvm.org.ilasm.org This advantage is primarily achieved by inhibiting or killing closely related species or other bacteria that compete for the same limited resources. oup.comasm.orgnih.gov Bacteriocins are considered a key factor in bacterial virulence and survival, enabling producer strains to establish and maintain their presence in an ecological niche. stm-journal.ruasm.org
Research has identified the Bacteriocin 31 structural gene (bacA) and its associated immunity gene (bacB) on the 57.5 kb pheromone-responsive conjugative plasmid pYI17, originally isolated from Enterococcus faecalis strain YI717. tandfonline.comasm.orgnih.gov The location on a conjugative plasmid is ecologically significant as it allows for the horizontal transfer of the bacteriocin-producing capability to other bacteria, thereby disseminating this competitive trait throughout the microbial community. tandfonline.com This mechanism allows enterococci to colonize the gastrointestinal tract of patients, even under the pressure of antibiotics and the host's native microbial community. oup.com
The production of bacteriocins like Bac31 is an energy-intensive process for the bacterium. scielo.br Therefore, its expression is often tightly regulated, for instance, through pheromone-dependent quorum sensing systems. stm-journal.ru This means the bacteriocin is produced in high concentrations only when the bacterial population density is high enough to effectively inhibit competitors. stm-journal.ru This strategic production ensures that the fitness benefit of eliminating rivals outweighs the metabolic cost of synthesis. tandfonline.com
Table 1: Producer Strains and Genetic Basis of this compound This table provides information on the bacterial species known to produce this compound and the genetic elements responsible for its production.
| Producer Organism | Strain | Origin | Genetic Determinant | Reference(s) |
| Enterococcus faecalis | YI717 | Clinical | Conjugative Plasmid pYI17 | nih.govasm.orgnih.gov |
| Enterococcus faecium | CM33 | Ewe Colostrum | Genomic DNA | frontiersin.org |
| Enterococcus faecium | RC714 | Vancomycin-Resistant Clinical Isolate | Not specified | oup.comresearchgate.net |
| Enterococcus durans | Not specified | Dairy | Not specified | nih.gov |
Role in Shaping Microbiota Composition
By selectively inhibiting susceptible bacteria, this compound can significantly influence the structure and composition of the local microbiota. ijvm.org.ilfrontiersin.org Its relatively narrow but potent spectrum of activity allows for precision in microbial community modulation, a contrast to broad-spectrum antibiotics that can cause widespread disruption to commensal flora. asm.org
This compound has demonstrated bactericidal, pore-forming activity against several key species, including the significant foodborne pathogen Listeria monocytogenes. nih.govasm.orgnih.govasm.org The presence of Bac31-producing enterococci in food matrices, such as dairy products, can therefore act as a natural biopreservative, preventing the growth of this pathogen and other spoilage bacteria. frontiersin.orgoup.comnih.gov For example, Enterococcus faecium strain CM33, isolated from ewe colostrum, carries the gene for this compound and shows strong inhibitory activity against L. monocytogenes. frontiersin.org
In the context of the gut microbiota, bacteriocins can help the producer strain to colonize and establish a stable niche. asm.orgfrontiersin.org The inhibition of specific competitors can lead to a shift in the microbial balance. The presence of the this compound gene has been detected in Enterococcus isolates from various environments, including clinical samples and dairy products, indicating its widespread role in shaping microbial communities in both host-associated and food environments. ijvm.org.ilnih.gov The ability to inhibit vancomycin-resistant enterococci (VRE) further highlights its potential role in regulating the populations of antibiotic-resistant bacteria within the gut. nih.gov
Table 2: Inhibitory Spectrum of this compound This table details the bacterial species that are known to be susceptible to the antimicrobial activity of this compound.
| Target Organism | Type of Interaction | Ecological Relevance | Reference(s) |
| Listeria monocytogenes | Interspecies Inhibition | Food safety; competitive exclusion in food and gut | nih.govasm.orgasm.orgnih.gov |
| Enterococcus hirae | Interspecies/Intraspecies Inhibition | Competition with closely related species | nih.govasm.orgasm.orgnih.gov |
| Enterococcus faecium | Intraspecies Inhibition | Competition within the same species, including VRE | nih.govnih.gov |
| Enterococcus faecalis | Intraspecies Inhibition | Competition within the same species | asm.org |
Interspecies and Intraspecies Interactions
Bacteriocin production is a primary mechanism for mediating both interspecies (between different species) and intraspecies (within the same species) competition. stm-journal.rucpu-bioinfor.org this compound exemplifies both types of interactions through its defined inhibitory activity.
Interspecies Interactions: The most notable interspecies interaction of this compound is its potent activity against Listeria monocytogenes. nih.govasm.orgasm.orgnih.gov This antagonistic relationship gives the Enterococcus producer a significant advantage in environments where both organisms coexist, such as in certain foods or the gastrointestinal tract. By eliminating Listeria, the producer secures more resources for itself and reduces the pathogenic load of the environment.
Intraspecies Interactions: this compound is also active against other enterococci, including strains of E. faecalis and E. faecium. nih.govasm.orgnih.gov This demonstrates a crucial role in intraspecific competition, where different strains of the same species vie for dominance in a particular niche. This is particularly relevant in clinical settings, where bacteriocin-producing strains may outcompete other, potentially pathogenic, strains of enterococci. nih.govmedrxiv.org Studies have shown that the structural gene for this compound can be found alongside other bacteriocin genes in a single bacterial isolate, suggesting that strains may employ a cocktail of antimicrobial peptides to gain a broader competitive edge. ijvm.org.ilfrontiersin.org This co-occurrence points to complex strategies of interference competition, allowing the producer to target a wider range of both inter- and intraspecific competitors.
Advanced Biotechnological Research Avenues for Bacteriocin 31
Optimization of Production Systems
The commercial viability of bacteriocins like Bacteriocin (B1578144) 31 is heavily dependent on efficient and high-yield production systems. rsc.org Research in this area focuses on refining fermentation processes and enhancing the capabilities of the producing microbial strains.
Fermentation Parameters and Media Engineering
The production of bacteriocins is intricately linked to the growth kinetics of the producing microorganisms, which are, in turn, influenced by a multitude of fermentation factors. rsc.orgmdpi.com These include the composition of the culture medium, pH, temperature, and aeration. rsc.org Optimizing these parameters is a critical step in maximizing bacteriocin yield. rsc.orgmdpi.com
Studies have shown that the composition of the growth media, including the sources and concentrations of carbon and nitrogen, significantly impacts both biomass accumulation and bacteriocin productivity. rsc.orgmdpi.com For instance, research on Lactococcus lactis has demonstrated that specific media formulations can lead to higher bacteriocin activity. scispace.com The control of pH during fermentation is another crucial factor, as the accumulation of organic acids by lactic acid bacteria can lower the pH and inhibit growth and bacteriocin synthesis. elabp.org Controlled pH fermentation has been shown to improve both cell growth and bacteriocin production. mdpi.comelabp.org
Temperature also plays a vital role, with optimal temperatures for bacteriocin production often being strain-specific. elabp.org For example, while some class IIa bacteriocins show peak production around 20°C, others, like pediocin PA-1/AcH, are produced effectively at higher temperatures such as 37°C. asm.org
Recent advancements in fermentation technology, such as repeated batch cell recycle fermentations, have shown promise in significantly increasing both biomass and bacteriocin production. academicjournals.org In one study involving Lactobacillus pentosus 31-1, a repeated batch cell recycle fermentation in a 50 L bioreactor yielded significantly higher biomass and bacteriocin productivity compared to a standard batch fermentation. academicjournals.org
Table 1: Comparison of Fermentation Methods for Bacteriocin Production by Lactobacillus pentosus 31-1 academicjournals.org
| Fermentation Method | Bioreactor Volume (L) | Max. Bacteriocin Production (IU/mL) | Volumetric Productivity (IU/(mL·h)) | Max. Biomass (g/L) |
| Batch Fermentation | 5 | 1395.3 | 66.4 | 3.2 |
| Repeated Batch Cell Recycle | 5 | 2186.2 | 260.7 | 4.8 |
| Repeated Batch Cell Recycle | 50 | 2004.5 | 237.4 | 5.8 |
Strain Improvement through Genetic Engineering or Mutagenesis
Beyond optimizing fermentation conditions, enhancing the intrinsic bacteriocin-producing capabilities of the microbial strain itself is a key research focus. mdpi.com This can be achieved through genetic engineering and induced mutagenesis. nih.govresearchgate.net
Genetic engineering offers a targeted approach to increase bacteriocin yields. mdpi.com This can involve cloning the bacteriocin gene cluster into high-expression vectors or modifying regulatory pathways to upregulate production. mdpi.commdpi.com For example, the overexpression of genes involved in bacteriocin biosynthesis, immunity, and transport can lead to significantly higher yields. mdpi.com However, the genetic manipulation of lactic acid bacteria can be challenging, and issues such as the toxicity of the bacteriocin to the host strain need to be addressed. mdpi.com
Induced mutagenesis, using chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) or physical methods, is another strategy to generate superior producer strains. nih.govresearchgate.net This approach creates random mutations throughout the genome, and subsequent screening can identify mutants with enhanced bacteriocin production. researchgate.net Research has shown that mutagenesis can lead to mutants with improved potency and a broader spectrum of antimicrobial activity. nih.gov
Novel Applications in Microbial Control (excluding clinical human trials)
The potent and specific antimicrobial activity of Bacteriocin 31 makes it a promising candidate for various applications in microbial control, particularly in the food industry. frontiersin.org
Biopreservation Research in Food Systems (general scope)
Bacteriocins, including class IIa bacteriocins like this compound, are considered excellent candidates for biopreservation in food due to their potent activity against foodborne pathogens, especially Listeria monocytogenes. mdpi.comresearchgate.netnih.gov They can be applied in several ways: as purified or semi-purified additives, through the inoculation of food with a bacteriocin-producing starter culture, or by using a fermented product containing the bacteriocin as an ingredient. mdpi.comportlandpress.com
The effectiveness of bacteriocins as biopreservatives has been demonstrated in a range of food products, including dairy, meat, and vegetables. mdpi.comnih.gov For instance, purified this compound has shown a significant inhibitory effect on the growth of L. monocytogenes in a milk model. nih.gov The stability of many bacteriocins over a wide range of pH and temperatures further enhances their suitability for food applications. nih.govfrontiersin.org
Table 2: Applications of Bacteriocins in Food Biopreservation
| Food Category | Target Pathogen/Spoilage Organism | Bacteriocin Application Method | Reference |
| Dairy Products | Listeria monocytogenes | Purified bacteriocin, adjunct culture | mdpi.comnih.govfrontiersin.org |
| Meat Products | Listeria monocytogenes, Spoilage microorganisms | Purified bacteriocin, protective cultures | nih.govfrontiersin.org |
| Fermented Vegetables | Pathogenic and spoilage bacteria | Adjunct culture | researchgate.net |
Strategies for Combating Pathogenic Microorganisms (general antimicrobial research)
This compound exhibits significant antimicrobial activity against a range of pathogenic bacteria. researchgate.netnih.gov It belongs to the pediocin-like class IIa bacteriocins, which are known for their potent anti-Listeria activity. frontiersin.org The mechanism of action typically involves permeabilizing the cell membrane of the target organism. frontiersin.orgkarger.com
Research has demonstrated that purified this compound has a stronger antimicrobial effect compared to other related bacteriocins like Bacteriocin 32. researchgate.netnih.gov Its activity is concentration-dependent, and it has been shown to be effective against various strains of Listeria monocytogenes. researchgate.netnih.gov The broad-spectrum activity of some bacteriocins against both Gram-positive and some Gram-negative bacteria highlights their potential as alternatives to traditional antibiotics in certain applications. nih.govkarger.com
Controlled Fermentation Processes
The use of bacteriocin-producing strains as adjunct cultures can play a crucial role in controlling the microbial ecology of fermented foods. researchgate.net In traditional fermentations, which often rely on spontaneous microbial activity, the introduction of a bacteriocinogenic strain like Enterococcus faecium Y31 (a producer of a class IIa bacteriocin) can lead to a more controlled and safer fermentation process. researchgate.net
Studies on the use of E. faecium Y31 in the fermentation of Chinese traditional paocai demonstrated several benefits. researchgate.net These included faster fermentation, higher bacteriocin production, a more rapid decrease in nitrite (B80452) concentrations, and a higher population of lactic acid bacteria compared to spontaneous fermentation. researchgate.net Such applications not only enhance the safety of the final product by inhibiting pathogens but can also improve its sensory characteristics. researchgate.net
Synergistic Effects with Other Antimicrobial Agents or Treatments
The exploration of synergistic relationships between bacteriocins and other antimicrobial compounds is a significant area of advanced biotechnological research. Such combinations have the potential to enhance antimicrobial efficacy, broaden the spectrum of activity, and reduce the required concentrations of individual agents, thereby minimizing potential side effects and the development of resistance.
Research Findings on this compound
Research into the synergistic capabilities of this compound, a pediocin-like Class IIa bacteriocin, has been undertaken to assess its potential in combination therapies. One study specifically investigated the synergistic effect of purified this compound with two other bacteriocins: Bacteriocin 32 and enterocin (B1671362) P. mdpi.com The objective was to determine if a combination of these bacteriocins could produce a greater antimicrobial effect against an indicator strain than the individual bacteriocins acting alone.
The investigation demonstrated that no synergistic or additive effect occurred when this compound was combined with Bacteriocin 32 and/or enterocin P. mdpi.com The zone of inhibition produced by the combination of bacteriocins was the same size as that produced by this compound alone, indicating a lack of enhanced antimicrobial activity under the tested conditions. mdpi.com
While this particular study did not find evidence of synergy with other bacteriocins, it is an important finding for guiding future research. The study authors suggest that while a synergistic effect was not observed with these specific bacteriocin combinations, further investigation into the synergistic potential of this compound with other antimicrobial treatments, such as those involving high temperatures in food production, may be warranted given its thermostable nature. mdpi.com
It is important to note that the absence of synergy in one context does not preclude its possibility in others. The synergistic action of bacteriocins can be highly dependent on the specific combination of agents, the target microorganism, and the environmental conditions. Further research is required to explore the potential synergistic effects of this compound with other classes of antimicrobial agents, such as conventional antibiotics, essential oils, or in conjunction with non-thermal processing technologies.
Data on this compound Synergism Studies
The following table summarizes the findings from the study investigating the synergistic effects of this compound with other bacteriocins.
| Bacteriocin Combination | Target Organism | Observed Effect | Conclusion |
| This compound + Bacteriocin 32 | Indicator Strain | No Synergistic Effect | The combined antimicrobial activity was not greater than that of this compound alone. mdpi.com |
| This compound + Enterocin P | Indicator Strain | No Synergistic Effect | The combined antimicrobial activity was not greater than that of this compound alone. mdpi.com |
| This compound + Bacteriocin 32 + Enterocin P | Indicator Strain | No Synergistic Effect | The combined antimicrobial activity was not greater than that of this compound alone. mdpi.com |
Future Research Directions and Unanswered Questions
Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
A complete understanding of how Bacteriocin (B1578144) 31 is produced and regulated is fundamental for its optimization and application. The genes responsible for bacteriocin production are typically found in clusters called operons, which can be located on the chromosome or on plasmids. mdpi.com These gene clusters contain the structural gene encoding the bacteriocin precursor, as well as genes for immunity, transport, and regulation. mdpi.commdpi.com
Bacteriocin 31 is classified as a class IIa bacteriocin. nih.gov While most class II bacteriocins are exported via dedicated ABC transporters, some, including this compound, are secreted through the general sec-dependent pathway. mdpi.comresearchgate.net This is due to a hydrophobic N-terminal sec-dependent leader sequence that directs the peptide for secretion. mdpi.com However, the specific genes involved in the production of these sec-dependent bacteriocins are not yet fully known. mdpi.com
Future research will need to focus on identifying and characterizing all the genes within the this compound operon. This includes not only the structural gene but also the genes responsible for its transport and the immunity protein that protects the producing cell. oup.comasm.org Furthermore, unraveling the regulatory networks that control the expression of these genes is crucial. nih.gov This knowledge is essential for developing strategies to enhance the production of this compound.
Detailed Structural-Functional Relationship Analysis
Understanding the relationship between the structure of this compound and its antimicrobial function is key to improving its efficacy and specificity. Class IIa bacteriocins, like this compound, are known to have a conserved N-terminal region with a YGNGV motif and a more variable C-terminal region. asm.orgniscpr.res.in The N-terminal domain is typically hydrophilic and cationic, while the C-terminal domain is hydrophobic or amphiphilic. mdpi.com
The three-dimensional structure of several class IIa bacteriocins has been determined using techniques like nuclear magnetic resonance (NMR) spectroscopy. mdpi.com These studies have revealed a conserved N-terminal β-sheet domain and a flexible C-terminal region that often forms an α-helix. mdpi.com The C-terminal region is believed to be important for determining the target specificity of the bacteriocin. asm.orgniscpr.res.in
Future research on this compound will involve detailed structural analysis, potentially using site-specific mutagenesis to understand the contribution of individual amino acids to its antimicrobial activity and spectrum. bg.ac.rs By creating and testing mutant versions of the peptide, researchers can pinpoint the specific residues that are critical for its function. acs.org This knowledge can then be used to engineer hybrid bacteriocins with improved properties. mdpi.com
Comprehensive Mechanisms of Resistance Development and Overcoming Strategies
The development of resistance by target bacteria is a significant challenge for any antimicrobial agent, including this compound. nih.gov Bacteria can develop resistance through various mechanisms, such as modifying their cell surface to prevent the bacteriocin from binding, producing enzymes that degrade the bacteriocin, or altering their metabolic pathways. nih.govmdpi.commdpi.com
For class IIa bacteriocins, a primary mechanism of resistance involves the downregulation of the mannose phosphotransferase system (Man-PTS), which acts as a receptor for these peptides. researchgate.netnih.gov By reducing the expression of this receptor, bacteria can become less susceptible to the bacteriocin's action. researchgate.netnih.gov
To combat resistance, future research will focus on several strategies. One approach is to use bacteriocins in combination with other antimicrobial compounds, which can have a synergistic effect. bg.ac.rsnih.gov Another strategy is to develop bacteriocin variants that are less prone to resistance development. Understanding the molecular basis of resistance will be crucial for designing these improved bacteriocins. Furthermore, exploring the use of bacteriocins to combat biofilms, which are communities of bacteria that are notoriously difficult to treat, is another important area of investigation. nih.gov
Expanding Producer Strain Diversity and Novel Bacteriocin Discovery
The search for new bacteriocins and the diversification of producer strains are ongoing efforts to expand the arsenal (B13267) of antimicrobial agents. mdpi.com Researchers are screening various environments, including the human microbiome, for novel bacteriocin-producing bacteria. oaepublish.comfrontiersin.org These efforts have led to the discovery of many new bacteriocins with unique properties and a broad spectrum of activity. oaepublish.comfrontiersin.org
The production of multiple bacteriocins by a single strain is a desirable trait as it can broaden the inhibitory spectrum against different pathogens. oaepublish.com In silico screening of bacterial genomes using bioinformatics tools has become a powerful method for identifying potential bacteriocin gene clusters. oaepublish.comnih.gov
Future research will continue to explore diverse environments for new bacteriocin-producing strains. This includes investigating the urobiome and the human milk microbiota, which have been shown to be rich sources of novel bacteriocins. oaepublish.comfrontiersin.org The discovery of new bacteriocins, including novel variants of known bacteriocins like this compound, will provide new templates for the development of next-generation antimicrobial agents. asm.org
Development of Advanced Biotechnological Production Methods (e.g., Synthetic Biology, Cell-Free Systems)
While natural production of bacteriocins by bacteria is one approach, biotechnological methods offer the potential for higher yields and more controlled production. mdpi.comnih.gov Heterologous expression, where the genes for bacteriocin production are inserted into a different host organism like E. coli or yeast, has been explored for several class IIa bacteriocins. mdpi.comnih.gov
Synthetic biology and cell-free systems represent the next frontier in bacteriocin production. bio-conferences.org Cell-free protein synthesis (CFPS) platforms, which use the cellular machinery for transcription and translation outside of a living cell, offer several advantages. bio-conferences.orgaiche.orgacs.org These systems are not constrained by cell viability and can be used to produce toxic proteins like bacteriocins. bio-conferences.orgaiche.org They also allow for the rapid screening of bacteriocin variants and the incorporation of non-natural amino acids to create novel peptides. aiche.orgacs.org
Future research will focus on optimizing these advanced production methods for this compound. This includes developing efficient expression systems in various cell factories and refining cell-free synthesis platforms to achieve cost-effective and scalable production. mdpi.commdpi.comnih.gov These advancements will be crucial for making this compound and other bacteriocins more widely available for therapeutic and food preservation applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
